boron;magnesium
Description
Historical Context of Magnesium Boride Discovery and Initial Studies
The synthesis and structural confirmation of magnesium diboride (MgB2) first occurred in 1953. wikipedia.org For nearly half a century, it remained a relatively obscure compound, present in laboratories but not extensively studied for its physical properties. iastate.edulbl.gov The landscape of superconductivity research was dramatically altered in January 2001 when a group of Japanese researchers, led by Jun Nagamatsu, announced their discovery that MgB2 becomes a superconductor at a critical temperature (Tc) of 39 K (-234 °C). iastate.edunumberanalytics.comnih.gov This was a groundbreaking discovery, as it represented a significant leap in the transition temperature for conventional, or intermetallic, superconductors, which had been stagnant for many years. iastate.eduiastate.eduiaea.org The announcement ignited a flurry of research activity worldwide, with scientists racing to understand the properties of this newly identified superconductor. iastate.eduiaea.org
Diverse Stoichiometries and Crystal Structures of Magnesium Borides
The magnesium-boron system is not limited to the well-known MgB2. Research has revealed the existence of several magnesium boride compounds with different stoichiometries, each possessing a unique crystal structure. cornell.edutandfonline.com In addition to MgB2, other identified phases include MgB4, MgB7, and MgB12. cornell.eduarxiv.orguspex-team.org Computational studies have even predicted the stability of other compositions, such as MgB3 and Mg3B10, under various pressures. uspex-team.orgaps.org
The crystal structures of these borides are quite distinct:
MgB2 possesses a simple hexagonal AlB2-type structure, characterized by alternating layers of magnesium atoms and honeycomb-like layers of boron atoms. numberanalytics.comresearchgate.netrsc.org
MgB4 has a more complex orthorhombic crystal structure. cornell.educoncordia.canih.gov
MgB7 also exhibits an orthorhombic structure. cornell.educoncordia.canih.gov
The existence of these varied structures highlights the complex bonding possibilities between magnesium and boron atoms. wikipedia.org The phase relationships and stability of these different magnesium borides can be influenced by factors such as temperature and pressure, as illustrated in calculated phase diagrams of the Mg-B system. tandfonline.comtandfonline.comarxiv.orgaip.org
Table 1: Crystal Structures of a Selection of Magnesium Borides
| Compound | Crystal System | Space Group |
| MgB2 | Hexagonal | P6/mmm |
| MgB4 | Orthorhombic | Pnam |
| MgB7 | Orthorhombic | Imam |
Overview of Key Research Drivers for Magnesium Borides
The primary driver for the intense research into magnesium borides, particularly MgB2, is its remarkable superconductivity. numberanalytics.comjsap.or.jp With a transition temperature of 39 K, MgB2 stands as the conventional superconductor with the highest Tc. wikipedia.org This property, combined with the low cost and abundance of its constituent elements, makes it a highly attractive material for a wide range of applications. wikipedia.orgiastate.edueu-jr.eu Key areas of research and potential application include:
Superconducting Magnets and Wires: A significant portion of research focuses on fabricating MgB2 into wires and tapes for use in superconducting magnets. wikipedia.orgresearchgate.net These could be used in Magnetic Resonance Imaging (MRI) machines, potentially leading to more affordable and accessible medical diagnostics. wikipedia.orgnumberanalytics.comeu-jr.eu In 2006, a 0.5 tesla open MRI system was successfully built using 18 km of MgB2 wires. wikipedia.org
Power Transmission and Electronics: The potential for MgB2 in superconducting transformers, power transmission cables, electric motors, and generators is also being actively explored. wikipedia.orgemergenresearch.com Its ability to carry large currents with no resistance could lead to significant energy savings. iastate.edu
High-Energy Physics: Superconducting radio frequency (SRF) cavities, essential components of particle accelerators, could benefit from MgB2 coatings to minimize energy loss. wikipedia.orgemergenresearch.com
Hydrogen Storage: Beyond superconductivity, magnesium borides are being investigated for their potential in solid-state hydrogen storage. energy.govresearchgate.nethawaii.edu The compound magnesium borohydride (B1222165), Mg(BH4)2, has a high hydrogen storage capacity, and the reversible conversion between MgB2 and Mg(BH4)2 is a key area of study. energy.govresearchgate.nethawaii.eduescholarship.org
Thermoelectric Materials: Some magnesium borides are also being explored for their thermoelectric properties, which could enable the conversion of waste heat into useful electrical energy. researchgate.netacs.orgresearchgate.netnih.gov
Propellants and Pyrotechnics: The energetic properties of magnesium diboride have led to its investigation as a potential fuel additive in hybrid rocket propulsion systems. emergenresearch.comulb.ac.beeucass.eu
The combination of these diverse and promising applications continues to fuel research and development in the fascinating field of magnesium borides.
Structure
2D Structure
Properties
CAS No. |
12795-15-2 |
|---|---|
Molecular Formula |
BMg |
Molecular Weight |
35.12 g/mol |
IUPAC Name |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
InChI Key |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
Canonical SMILES |
[B].[Mg] |
Synonyms |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies of Magnesium Borides
Powder Metallurgy Approaches
Powder metallurgy offers a versatile and widely used set of methods for synthesizing magnesium borides. These techniques begin with precursor powders, typically of magnesium and boron, which are then processed to form the final bulk material.
Solid-state reaction (SSR) is a straightforward and common method for the synthesis of magnesium diboride. srce.hr This process generally involves the direct reaction of magnesium and boron powders at elevated temperatures. wikipedia.org The simplicity of this method makes it advantageous for producing fine particle-sized materials. srce.hr
A typical SSR process involves mixing stoichiometric or near-stoichiometric amounts of magnesium and boron powders. srce.hr To compensate for the high volatility of magnesium at elevated temperatures, a non-stoichiometric mixture with an excess of magnesium is sometimes used. srce.hr The mixed powders are often compacted into pellets and then heated in an inert atmosphere, such as argon, to prevent oxidation. srce.hrgoogle.com The formation of MgB₂ begins at approximately 650 °C, which is close to the melting point of magnesium (652 °C). wikipedia.org The reaction may involve the diffusion of magnesium vapor across boron grain boundaries. wikipedia.org
Researchers have reported synthesizing MgB₂ particles through a facile solid-state reaction using homogeneously mixed magnesium and low-cost boric acid. acs.org This low-temperature synthesis method has been shown to produce MgB₂ particles with controlled particle size distribution and minimal agglomeration. acs.org
Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is a process that utilizes the highly exothermic reaction between constituents to synthesize compounds. nanoshel.combritannica.com This method is characterized by its low processing temperatures, short reaction times, and flexibility in controlling composition and microstructure. nanoshel.com Once initiated, a combustion wave propagates through the reactant mixture, converting it into the final product. researchgate.net For magnesium borides, the reaction between magnesium and boron powders is highly exothermic, making it suitable for the SHS process. britannica.com The SHS method can produce materials like borides and carbides efficiently, often without the need for high-temperature furnaces. researchgate.net
Mechanically-Activated Self-Propagating High-Temperature Synthesis (MASHS) is a two-step technique that combines mechanical activation (such as ball milling) of the initial powders with a subsequent SHS reaction. researchgate.netinoe.ro The initial mechanical treatment of the magnesium and boron powders can lead to the formation of nanostructured materials. researchgate.netresearchgate.net This activation can lower the self-ignition temperature of the mixture and alter the kinetics of MgB₂ formation. researchgate.net A single-phase MgB₂ product with nano-sized particles (average size of 70–80 nm) has been obtained after intense mechanical treatment followed by an SHS reaction induced by a current pulse. inoe.roresearchgate.net This is a significant reduction in particle size compared to classical high-temperature methods which can produce particles around 50 μm. researchgate.net
| SHS/MASHS Parameter | Finding | Reference |
| MASHS Product Particle Size | 70–80 nm | researchgate.net |
| Conventional Synthesis Particle Size | ~50 µm | researchgate.net |
| MASHS Mechanical Treatment Time | 2 hours | researchgate.netinoe.ro |
| MASHS SHS Induction | Current pulse of 30 A·cm⁻² | researchgate.netinoe.ro |
Sintering is a crucial step in powder metallurgy to consolidate the synthesized powder into a dense bulk material. This is often performed under controlled conditions, such as in a vacuum or using the Powder-in-Sealed-Tube (PIST) method, to prevent oxidation and control the final properties of the material. eu-jr.eu
In a typical process, compacted pellets of the precursor powders are sintered at elevated temperatures. For instance, MgB₂ has been synthesized by sintering compacted samples at 800 °C for 2 hours in a vacuum. eu-jr.eu The PIST method involves sealing the powder in a tube, which is then subjected to heat treatment. sanu.ac.rs This technique has been successfully used to manufacture MgB₂-based superconducting wires. sanu.ac.rs In one study, ground powders of magnesium and boron were filled into a stainless-steel tube, which was then cold-rolled and sintered at temperatures ranging from 873 K to 1073 K. sanu.ac.rs The formation of the MgB₂ phase was observed at a sintering temperature of 973 K. sanu.ac.rs
Another approach involves the reactive liquid infiltration of magnesium into a granular preform of boron powders, which can produce high-density bulk materials (over 90% of the theoretical density for MgB₂). wikipedia.org
| Sintering Method | Temperature | Duration | Outcome | Reference |
| Vacuum Sintering | 800 °C | 2 hours | Formation of MgB₂ with minor impurity phases. | eu-jr.eu |
| PIST | 973 K (700 °C) | Not specified | Formation of MgB₂ phase with small amounts of MgO. | sanu.ac.rs |
| Reactive Liquid Infiltration | Not specified | Not specified | >90% theoretical density of MgB₂. | wikipedia.org |
High-Pressure and High-Temperature (HPHT) Synthesis
High-Pressure and High-Temperature (HPHT) synthesis is a technique used to produce dense materials with enhanced properties. researchgate.net The application of high pressure during synthesis can suppress the decomposition of phases and promote the formation of dense, homogeneous microstructures. mdpi.comontosight.ai
MgB₂ synthesized under HPHT conditions can exhibit improved superconducting properties, such as a higher critical current density. researchgate.netresearchgate.net The pressure helps in creating better connectivity between grains and reducing impurities at the grain boundaries. researchgate.net HPHT synthesis can be carried out using equipment like a multi-anvil press or a Paris-Edinburgh (PE) press. tandfonline.commdpi.com
Hot Pressing involves the simultaneous application of temperature and uniaxial pressure to densify a powder compact. Hot Isostatic Pressing (HIP) is a variation where pressure is applied from all directions using a gas medium. tandfonline.com The HIP technique has been used to synthesize bulk MgB₂ from commercial MgB₂ powder. arxiv.org One method, termed dense material cooling under pressure (DMCUP), involves heating to a maximum temperature of 1000 °C under a pressure of 200 MPa, followed by cooling under pressure. arxiv.orgresearchgate.net This process has produced dense MgB₂ samples with diameters up to 20 mm. arxiv.orgresearchgate.net
Spark Plasma Sintering (SPS) is a rapid consolidation technique that uses a pulsed direct electric current and uniaxial pressure to sinter powders. mdpi.comeurekalert.org The heat is generated internally by the electric current passing through the powder and the die, allowing for very fast heating rates and shorter processing times compared to conventional sintering methods. mdpi.comazonano.com
SPS has been effectively used to fabricate highly dense MgB₂ bulks. miryalalab.com By applying high pressures (e.g., 50 MPa), researchers have produced large MgB₂ bulks with a packing ratio of 99.8%. miryalalab.com In other studies, SPS has been used to synthesize bulk MgB₂ from magnesium and amorphous boron powders at temperatures ranging from 500–750°C and pressures from 260–300 MPa, achieving densities over 95% of the theoretical limit. eurekalert.orgazonano.com The high pressure in SPS helps to stabilize the MgB₂ phase at temperatures above its low-pressure decomposition point, preventing the formation of non-superconducting phases like MgB₄. mdpi.com This results in a homogeneous, fine-grained microstructure. mdpi.com
| SPS Parameter | Value | Result | Reference |
| Pressure | 50 MPa | 99.8% packing ratio, 40 mm diameter bulks | miryalalab.com |
| Pressure | 260–300 MPa | >95% theoretical density | eurekalert.orgazonano.com |
| Temperature | 500–750 °C | Dense bulk MgB₂ | eurekalert.orgazonano.com |
| Temperature | 1000 °C | Full densification, close to theoretical density | capes.gov.br |
| Processing Time | ~100 minutes | Dense bulk MgB₂ | eurekalert.org |
| Processing Time | 40 minutes | Full densification | capes.gov.br |
Liquid-Phase Synthesis Approaches
Liquid-phase methods utilize molten components to facilitate the reaction and formation of magnesium borides.
The Reactive Magnesium Liquid Infiltration (Mg-RLI) technique is an in situ method for producing high-density bulk MgB₂. wikipedia.orgresearchgate.net The process involves the infiltration of molten magnesium into a preform made of boron powders. wikipedia.orgresearchgate.networldscientific.com This approach avoids the need for high-pressure equipment and can be scaled to manufacture large and complex-shaped objects. worldscientific.comnih.gov
The resulting material typically has a composite structure, with large grains (related to the precursor boron powder size) embedded within a matrix of finer, micron-sized MgB₂ grains. aip.org This unique microstructure imparts notable mechanical properties, including high flexural strength and fracture toughness for a ceramic material. aip.org The RLI process ensures good connectivity between the crystalline grains, which is essential for achieving high current-carrying capacity. researchgate.net
Electrochemical synthesis offers an alternative route for producing magnesium borides. nih.gov This method involves the electrolysis of a molten salt bath containing magnesium and boron precursors. researchgate.netarxiv.org For instance, superconductive MgB₂ has been synthesized by electrolyzing a fused mixture of compounds like magnesium chloride (MgCl₂), potassium chloride (KCl), and magnesium borate (B1201080) (MgB₂O₄) at temperatures around 600°C in an inert argon atmosphere. researchgate.netarxiv.org
This technique has also been explored for the synthesis of other magnesium boride phases, such as the metastable magnesium hexaboride (MgB₆). nih.govnih.gov In one study, MgB₆ crystals were produced via electrolysis at 900°C from a molten salt precursor of lithium fluoride (B91410) (LiF), boron trioxide (B₂O₃), and MgCl₂. nih.govnih.govresearchgate.net The electrolysis is typically carried out at a specific current density, for example, 1.5 A/cm². nih.govnih.gov The method is considered economically feasible and environmentally friendly for preparing various binary phases in the Mg-B system. nih.gov
| Electrolyte System | Target Compound | Temperature (°C) | Key Feature |
| MgCl₂–KCl–MgB₂O₄ | MgB₂ | 600 | Synthesis of superconductive phase researchgate.netarxiv.org |
| LiF–B₂O₃–MgCl₂ | MgB₆ | 900 | Synthesis of metastable phase nih.govnih.gov |
Thin Film Deposition Techniques
For applications in electronics and superconducting circuits, high-quality thin films are required.
Hybrid Physical–Chemical Vapor Deposition (HPCVD) is recognized as the most effective method for depositing high-quality magnesium diboride (MgB₂) thin films. wikipedia.orgresearchgate.net This technique uniquely combines elements of both physical vapor deposition (PVD) and chemical vapor deposition (CVD). wikipedia.orgsemanticscholar.org
In the HPCVD process for MgB₂, a precursor gas containing boron, typically diborane (B8814927) (B₂H₆), is introduced into a reactor chamber. wikipedia.orgaps.org This constitutes the CVD aspect. Simultaneously, bulk magnesium metal pellets are heated to generate a high vapor pressure of magnesium in the vicinity of the substrate, which is the PVD component. wikipedia.orgsemanticscholar.org The substrate and the magnesium source are heated, often on the same susceptor, to temperatures around 650-700°C. wikipedia.orgresearchgate.net To prevent oxidation, the deposition occurs in a reducing environment, typically using hydrogen (H₂) as a carrier gas at a pressure of about 100 Torr. wikipedia.org
The chemical decomposition of the diborane gas and its reaction with the physically evaporated magnesium vapor results in the growth of a smooth, high-purity, and stoichiometric MgB₂ film on the substrate. wikipedia.orgresearchgate.net This method overcomes the limitations of other techniques that often produce rough or non-stoichiometric films. wikipedia.org HPCVD can also be adapted for doping, for instance, by introducing a metalorganic magnesium precursor to grow carbon-alloyed films with enhanced properties in magnetic fields. wikipedia.org
| HPCVD Parameters | Value/Material | Purpose |
| Boron Precursor | Diborane (B₂H₆) | Source of boron wikipedia.org |
| Magnesium Source | Bulk Mg pellets | Creates high Mg vapor pressure semanticscholar.org |
| Carrier Gas | Hydrogen (H₂) | Provides a reducing environment wikipedia.org |
| Deposition Temperature | ~650–700°C | Facilitates reaction and film growth wikipedia.orgresearchgate.net |
| Pressure | ~100 Torr | Process condition wikipedia.org |
Nanosheet Exfoliation Methods (e.g., ultrasonication)
The fabrication of two-dimensional (2D) nanosheets from bulk magnesium diboride (MgB₂) leverages its unique layered crystal structure, which consists of graphene-like boron planes separated by layers of magnesium atoms. researchgate.netwangresearchgroup.org While the bonding between layers is stronger than typical van der Waals forces, liquid-phase exfoliation (LPE) assisted by ultrasonication has emerged as a primary technique for delaminating the bulk material. researchgate.netresearchgate.net
The process typically begins with pristine MgB₂ powder, which is dispersed in a suitable liquid medium and subjected to high-intensity ultrasonic waves. researchgate.net The exfoliation mechanism is attributed to mechanochemistry, where the implosive collapse of bubbles (cavitation) generates powerful shockwaves and particle-particle collisions, providing the energy to overcome the interlayer forces and cleave the material. researchgate.net The choice of solvent is critical; various liquids, including water, ethanol (B145695), and organic solvents, have been successfully used. researchgate.netresearchgate.netacs.org Studies have shown that solvents with higher polarity and hydrogen-bonding capabilities, such as ethanol, can be particularly effective for dispersing MgB₂ nanosheets. wangresearchgroup.org
The outcome of ultrasonication is often a suspension containing a mixture of exfoliated nanosheets and larger, unexfoliated particles. researchgate.net A subsequent centrifugation step is typically employed to separate the few-layer nanosheets, which remain in the supernatant, from the heavier sediment. researchgate.net The resulting nanosheets are often chemically modified as a result of the process. For instance, exfoliation in water can lead to the extraction of magnesium atoms and the formation of Mg-deficient, hydroxyl-functionalized boron nanosheets. researchgate.netacs.org Similarly, sonication in ethanol has been shown to result in surface hydrogenation. researchgate.net
The morphology and structure of the produced nanosheets depend significantly on the process parameters, particularly the sonication time. Short sonication periods tend to produce 2D flakes that retain the MgB₂ crystal structure, while prolonged exposure can lead to the formation of spheroidal nanoparticles. researchgate.net
| Solvent | Sonication Method | Key Findings | Reference |
|---|---|---|---|
| Water | Ultrasonication | Yields Mg-deficient, hydroxyl-functionalized boron nanosheets. The process involves an ion-exchange between protons and Mg cations, followed by hydrolysis. | researchgate.netacs.org |
| Ethanol | Probe Ultrasonication | Preserves the MgB₂ crystal structure in exfoliated grains for short sonication times. Longer times result in ~10 nm spheroidal nanoparticles. Surface hydrogenation is observed. | researchgate.net |
| Various (33 solvents) | Liquid-Phase Exfoliation (LPE) | Ethanol was identified as a superior solvent for MgB₂ nanosheet dispersion, achieving concentrations up to 0.502 mg/mL. MgB₂ exhibits higher Hansen solubility parameters (δP, δH) than traditional van der Waals materials. | wangresearchgroup.org |
| Water with Chelating Agents (e.g., DTPA) | Bath Sonication | Chelating agents selectively extract interlayer Mg, aiding delamination and improving the yield of boron-based nanosheets. | researchgate.net |
Control of Stoichiometry and Impurity Phases during Magnesium Boride Synthesis
Achieving phase-pure, stoichiometric MgB₂ is a significant challenge in its synthesis, as the formation of secondary impurity phases can degrade its properties. Common impurities include magnesium oxide (MgO), higher borides (e.g., MgB₄), unreacted magnesium, and residual amorphous phases. mdpi.comresearchgate.netresearchgate.net The control over stoichiometry and impurities is intimately linked to the purity of precursor materials and the synthesis conditions.
The quality of the starting boron powder is paramount. Commercial boron is often produced by the magnesiothermic reduction of boric oxide (B₂O₃), a process that leaves behind MgO as a major impurity. osti.gov This residual MgO in the precursor powder can become incorporated into the final MgB₂ product, residing on grain boundaries and hindering performance. osti.gov Furthermore, the presence of B₂O₃ is also detrimental, as it can be reduced by magnesium during synthesis, forming additional MgO. osti.gov The crystallinity of the boron is also critical; amorphous boron is significantly more reactive than crystalline boron. Using crystalline boron can lead to slower, incomplete reactions and the formation of non-superconducting intermediate phases. osti.gov
Synthesis temperature and atmosphere are key process variables. High temperatures can promote the decomposition of MgB₂ into MgB₄ and magnesium vapor, which can subsequently react with any available oxygen to form more MgO. mdpi.com Therefore, optimizing the heat treatment temperature and duration is crucial. For instance, in-situ synthesis via spark plasma sintering (SPS) at 750 °C has been shown to produce high-density MgB₂ with minimal impurities compared to ex-situ methods requiring higher temperatures. mdpi.com
Another strategy to control stoichiometry involves adjusting the initial ratio of reactants. Due to the high vapor pressure and volatility of magnesium at typical reaction temperatures (800-1000°C), a slight excess of Mg is often used to compensate for evaporative losses and drive the reaction to completion, thereby avoiding unreacted boron and the formation of boron-rich phases. iyte.edu.trgoogle.com Studies have shown that adding 10 wt% excess magnesium can be beneficial for the formation of the MgB₂ phase. iyte.edu.tr Careful control of the synthesis environment, such as performing the reaction in a sealed container under an inert atmosphere, is essential to prevent oxidation and loss of magnesium. google.com
| Impurity Phase | Common Source | Mitigation Strategy | Reference |
|---|---|---|---|
| Magnesium Oxide (MgO) | Impurity in commercial boron powder; reaction of Mg with atmospheric oxygen or B₂O₃ during synthesis. | Use of high-purity boron; pre-synthesis cleaning of precursors (e.g., wet chemistry to remove B₂O₃); synthesis under a high-purity inert atmosphere or in a sealed vessel. | mdpi.comosti.gov |
| Magnesium Tetraboride (MgB₄) | Decomposition of MgB₂ at high temperatures; reaction with excess boron. | Precise control of synthesis temperature and time; ensuring a stoichiometric or slightly Mg-rich starting mixture. | mdpi.comresearchgate.nettandfonline.com |
| Unreacted Precursors (Mg, B) | Incomplete reaction due to poor mixing, low reactivity of crystalline boron, or insufficient heat treatment. | Use of highly reactive amorphous boron; ensuring homogeneous mixing of powders; optimizing heat treatment profile; using excess Mg to compensate for evaporation. | osti.goviyte.edu.tr |
| Amorphous Impurities | Incomplete crystallization; retardation of MgB₂ phase formation by dopants. | Optimizing annealing temperature and duration; quantitative analysis to adjust doping methods and levels. | researchgate.net |
Advanced Characterization Techniques and Microstructural Analysis of Magnesium Borides
Structural Characterization
Structural characterization techniques are fundamental to elucidating the atomic arrangement and microstructure of magnesium boride.
X-ray Diffraction (XRD) is a primary and indispensable tool for the structural analysis of magnesium boride. It is routinely used to identify the crystalline phases present in a sample, determine lattice parameters, and assess sample purity. researchgate.net The diffraction pattern of MgB₂ is characterized by a primitive hexagonal cell (space group P6/mmm). researchgate.netresearchgate.net
Research has shown that for compositions approaching MgB₂, the material is almost completely soluble in dilute hydrochloric acid, and its diffraction pattern can be indexed to a hexagonal cell with lattice parameters a = 3.084 ± 0.001 Å and c = 3.522 ± 0.002 Å. researchgate.net The observed density of 2.667 g/cm³ corresponds to one molecule of MgB₂ per unit cell. researchgate.net
Quantitative XRD analysis, often employing the Rietveld refinement method, allows for the determination of lattice parameters, microstrain, and the weight fraction of impurity phases such as magnesium oxide (MgO). researchgate.net For instance, studies on MgₓB₂ have shown that the fraction of the pure MgB₂ phase is maximized at a specific stoichiometry, such as x = 1.1 in one study. researchgate.net XRD is also crucial in studying the effects of elemental substitution, for example, how carbon doping can cause a contraction of the a-axis lattice parameter. researchgate.net Furthermore, XRD analysis of chemically treated MgB₂ reveals changes in the crystal structure, such as the effect of chelating agents on the (001) and (002) basal planes. csic.es
| Property | Value | Reference |
| Crystal System | Hexagonal | researchgate.netresearchgate.net |
| Space Group | P6/mmm | researchgate.netresearchgate.net |
| Lattice Parameter 'a' | 3.084 ± 0.001 Å | researchgate.net |
| Lattice Parameter 'c' | 3.522 ± 0.002 Å | researchgate.net |
| Density (observed) | 2.667 g/cm³ | researchgate.net |
This table summarizes the fundamental crystallographic data for MgB₂ obtained from XRD studies.
High-Resolution Electron Microscopy (HREM), a mode of transmission electron microscopy (TEM), allows for the direct imaging of the atomic structure of materials. hawaii.edudntb.gov.ua This technique is instrumental in studying the crystal lattice, defects, and interfaces in magnesium boride at the atomic scale. aip.org HREM investigations have found that precipitates in MgB₂ samples can have the same crystal lattice structure as the MgB₂ matrix. aip.org
Selected Area Electron Diffraction (SAED), a technique available in TEM, provides crystallographic information from localized regions of a sample. In the case of functionalized MgB₂ nanosheets, SAED patterns often consist of diffuse rings, indicating an amorphous nature which is attributed to the presence of functional groups on their surface. csic.es HREM images of these nanosheets can reveal distorted lattices and localized regions where the hexagonal lattice is partially preserved. csic.es This loss of crystallinity and distortion is a result of the chemical exfoliation process. csic.es
Neutron powder diffraction is a powerful technique for studying the crystal and magnetic structures of materials. Due to the different scattering cross-sections of neutrons compared to X-rays, it can provide complementary and sometimes more precise information on atomic positions, especially for light elements like boron. osti.govresearchgate.net
High-resolution neutron powder diffraction has been used to study the crystal structure of MgB₂ as a function of temperature, confirming no clear anomalies in the lattice constants around the superconducting transition temperature (Tc). osti.gov This technique is also highly sensitive to isotopic substitution. Studies on samples synthesized with isotopically enriched ¹¹B have been used to characterize carbon-substituted MgB₂, revealing details about phase composition and homogeneity. researchgate.net For instance, in a study of a carbon-substituted sample, neutron diffraction identified the major phase as Mg(B₁₋ₓCₓ)₂ with x=0.10(2), along with minor phases like MgB₂C₂, Mg, and MgO. researchgate.net The sharpness of the diffraction peaks indicated a homogeneous distribution of carbon. researchgate.net
Joint refinement of synchrotron and neutron diffraction data has been employed to precisely determine the crystal structures of related magnesium boride compounds like magnesium borohydride (B1222165). arxiv.org
Scanning Electron Microscopy (SEM) is a crucial technique for visualizing the surface morphology, microstructure, and grain structure of magnesium boride materials. researchgate.net SEM images have revealed that MgB₂ often has a porous surface with a well-linked granular structure. eels.info At higher magnifications, it can be seen that larger grains, which may be several micrometers in size, are often agglomerations of smaller, nearly hexagonal grains around 100 nm in size. eels.infothermofisher.com
The morphology observed by SEM can vary depending on the synthesis method. For example, MgB₂ synthesized from certain boron precursors results in prismatic and well-shaped hexagonal crystals, while modified precursors can lead to flat-shaped particles with poorer crystallinity. thermofisher.com In studies involving the addition of MgB₂ to other materials, SEM shows changes in the microstructure, such as the formation of flaky plate-like grains. researchgate.net The technique is also used to analyze the morphology of processed materials, like the crumpled and sheet-like structures of exfoliated nanosheets. mdpi.com
Atomic Force Microscopy (AFM) is an essential tool for characterizing the morphology and, most importantly, the thickness of two-dimensional nanomaterials like MgB₂ nanosheets. mdpi.com By scanning a sharp tip over the surface, AFM provides a three-dimensional topographical map with high resolution.
AFM measurements are critical for confirming the successful exfoliation of layered MgB₂ into few-layer-thick nanosheets. Studies have reported the production of nanosheets with thicknesses in the range of 1.0–1.7 nm, indicating their quasi-two-dimensional nature. mdpi.com Other research efforts have produced nanosheets with average thicknesses of approximately 3 to 4 nm. The lateral dimensions of these nanosheets can range from 100 to 500 nm. AFM is typically performed by depositing a dispersion of the nanosheets onto a smooth substrate, such as freshly cleaved mica. mdpi.com Height profiles generated from the AFM scans provide precise measurements of the nanosheet thickness.
| Technique | Information Obtained for Magnesium Boride | Typical Findings | References |
| SEM | Surface morphology, grain size, and microstructure. | Porous, granular structure; larger grains are agglomerates of smaller hexagonal grains ( ~100 nm). | researchgate.neteels.infothermofisher.com |
| AFM | Thickness and lateral dimensions of nanosheets. | Nanosheet thickness ranging from ~1 nm to 6 nm; lateral dimensions of 100-500 nm. | mdpi.com |
This table provides a comparative overview of the microstructural information obtained from SEM and AFM for magnesium boride.
Spectroscopic Characterization
Spectroscopic techniques probe the electronic structure and vibrational modes of magnesium boride, providing insights into chemical bonding and composition.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of MgB₂, XPS is used to investigate the binding energies of the core level electrons of magnesium and boron. eels.infomdpi.com
Analysis of the Mg 2p spectrum often reveals multiple peaks. A major peak at a binding energy of approximately 51.3 eV is attributed to Mg in MgB₂, while other peaks can correspond to metallic Mg (~49.3 eV) and oxidized magnesium species like MgO or MgCO₃ (~54.0 eV). eels.infomdpi.com The binding energy of Mg in MgB₂ is observed to be lower than that in fully ionic Mg²⁺ compounds, suggesting that the charge state of magnesium in MgB₂ is less than (2+). eels.infomdpi.com Similarly, the B 1s spectrum shows a main peak for MgB₂ at around 188.3 eV, with additional peaks at higher binding energies corresponding to oxidized boron (B₂O₃). eels.info XPS is also used to confirm the presence of surface functionalization on exfoliated nanosheets. mdpi.com
Electron Energy-Loss Spectroscopy (EELS) is typically performed in a transmission electron microscope and analyzes the energy distribution of electrons that have passed through a thin sample. This technique provides information about elemental composition, chemical bonding, and electronic properties. researchgate.net
In MgB₂, EELS has been used to verify the material's electronic structure. researchgate.net The low-loss region of the EEL spectrum, which includes interband transitions and plasmon losses, offers insight into the valence and conduction band electronic properties. Studies have suggested that collective excitations, involving coherent charge fluctuations between the magnesium and boron layers, influence the material's properties. researchgate.net EELS can also be used for compositional analysis, confirming the presence of magnesium, boron, and oxygen in precipitates within the MgB₂ matrix. aip.org
Raman spectroscopy is a non-destructive technique that provides information about vibrational, rotational, and other low-frequency modes in a system. For crystalline materials like MgB₂, it is used to probe the phonon modes. csic.es
For bulk MgB₂ with the P6/mmm space group, group theory predicts one Raman active mode, the E₂g mode. csic.es This mode, which corresponds to the in-plane stretching of boron atoms, is a key feature in the Raman spectrum of MgB₂ and typically appears around 610 cm⁻¹. csic.es The characteristics of this peak can be sensitive to sample conditions, with larger grain sizes often yielding more well-defined peaks. csic.es In studies of carbon-doped MgB₂, changes in the vibrational modes observed by Raman spectroscopy reflect crystal distortion and the presence of defects. researchgate.net The technique has also been used to identify amorphous decomposition products in related compounds like magnesium borohydride.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of magnesium boride, XPS is crucial for determining the valence state of magnesium and identifying surface impurities, which can significantly affect the material's performance. arxiv.org
Core level XPS studies on polycrystalline MgB₂ pellets reveal distinct peaks for both magnesium and boron. The Mg 2p spectrum typically shows three main components. arxiv.orgresearchgate.net The major peak, observed around 51.3 eV, is attributed to Mg in the MgB₂ compound. arxiv.orgresearchgate.net A smaller peak at a lower binding energy of approximately 49.3 eV corresponds to metallic magnesium, indicating the presence of some unreacted Mg. arxiv.orgresearchgate.net Another peak at a higher binding energy, near 54.0 eV, is associated with divalent magnesium species, such as magnesium carbonate (MgCO₃) or magnesium peroxide, often resulting from surface reactions. arxiv.org Similar features are observed in the Mg 2s and Mg 1s spectra. arxiv.org The binding energy of magnesium in MgB₂ is notably lower than that of fully ionic Mg²⁺, suggesting that the charge state of Mg in the compound is less than 2+. arxiv.org This incomplete ionization is believed to facilitate σ→π electron transfer in the boron layers, which is critical for its superconducting properties. arxiv.org
The B 1s spectrum also presents multiple peaks. The primary peak for boron within the MgB₂ lattice is found at approximately 188.3 eV. researchgate.net Peaks at higher binding energies, such as ~193.5 eV, are typically assigned to boron oxides like B₂O₃, indicating surface oxidation. arxiv.orgresearchgate.net The presence of oxygen is further confirmed by the O 1s spectrum, which can show components corresponding to both MgO and B₂O₃. arxiv.org
Table 1: Representative XPS Binding Energies for Species Detected in Magnesium Boride Samples
Fourier-Transform Infrared Spectroscopy (FTIR)
Fourier-Transform Infrared Spectroscopy (FTIR) is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying molecular bonds and lattice vibrations.
In the context of magnesium-boron systems, FTIR is particularly useful for studying materials related to hydrogen storage, such as magnesium borohydride (Mg(BH₄)₂). mdpi.com While pure MgB₂ does not have prominent IR-active vibrational modes in the typical mid-IR range due to its simple metallic and covalent crystal structure, FTIR is instrumental in tracking chemical transformations. For instance, studies on the hydrogenation of MgB₂ to form Mg(BH₄)₂ use FTIR to confirm the formation of the borohydride by identifying the characteristic B-H stretching and bending vibrations. energy.gov Similarly, during the decomposition of Mg(BH₄)₂, FTIR can identify the formation of intermediate species and impurities, such as various boranes or oxides. mdpi.com The technique is sensitive to the presence of B-O bonds, which appear in distinct regions of the spectrum, helping to detect oxidation byproducts. researchgate.net
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure of matter. By tuning the X-ray energy to a specific element's absorption edge, one can acquire an X-ray Absorption Near Edge Structure (XANES) spectrum, which is sensitive to the oxidation state and coordination chemistry of the absorbing atom.
For MgB₂, soft XAS studies at the boron K-edge (around 185 eV) provide direct information about the unoccupied boron p-states. nist.govworldscientific.comresearchgate.net The spectra of polycrystalline MgB₂ are characterized by several distinct features. A sharp and prominent prepeak is consistently observed near an energy of 186.4 eV. scispace.com This feature is attributed to electronic transitions into the empty boron p(xy) (or σ) states located just above the Fermi level. researchgate.net The main absorption edge jump occurs near 191 eV. scispace.com In the region between 191 eV and 195 eV, several other features can appear, which may vary between samples, often reflecting differences in crystallinity or purity. scispace.com These spectral features show good qualitative agreement with theoretical calculations of the electronic structure, confirming the nature of the electronic states involved in the unique bonding and superconductivity of MgB₂. nist.govworldscientific.com XAS is also highly sensitive to surface impurities, such as boron oxides, which have their own characteristic spectral signatures. scispace.com
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly effective for studying paramagnetic centers, such as defects in crystal lattices.
In MgB₂ research, EPR is employed to investigate the nature and concentration of structural defects, which can influence the material's superconducting and electronic properties. aip.org Studies on both undoped and doped MgB₂ have identified EPR signals that are attributed to paramagnetic defects. aip.orgaip.org The primary defect centers observed are often assigned to magnesium vacancies (VMg). aip.org These vacancies create an electronic environment with unpaired electrons that can be detected by EPR. The EPR spectra of MgB₂ typically show a signal around a g-value of ~2.0. aip.org The precise g-value and the lineshape of the EPR signal can provide information about the local environment of the defect. For example, the symmetry of the signal can indicate the nature of the defect center and its interaction with the surrounding lattice. researchgate.net In studies of Al-doped MgB₂, EPR has confirmed that paramagnetically active defects mainly arise from Mg vacancies, and the intensity of the EPR signal can be correlated with the doping concentration and its effect on superconductivity. aip.org
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
For magnesium boride, ¹¹B NMR is a particularly powerful tool because boron is an NMR-active nucleus. Solid-state ¹¹B NMR has been used extensively to study the local environment of boron atoms in MgB₂ and related compounds. energy.govaip.org In studies focused on hydrogen storage, ¹¹B NMR provides direct and unambiguous confirmation of the conversion of MgB₂ to magnesium borohydride (Mg(BH₄)₂). The spectrum of hydrogenated samples shows a characteristic peak for Mg(BH₄)₂ at approximately -41 ppm, which is distinct from the signal for MgB₂ found around 97 ppm. energy.gov This allows for a quantitative analysis of the conversion efficiency. hawaii.edu
In the field of superconductivity, variable temperature ¹¹B NMR has been used to investigate the electronic properties of MgB₂ in both its normal and superconducting states. aip.orgresearchgate.net Below the superconducting transition temperature (Tc), the NMR spectrum broadens into a characteristic shape that reflects the distribution of local magnetic fields created by the vortex lattice in the type-II superconductor. researchgate.net Measurements of the Knight shift and spin-lattice relaxation rate provide insights into the electronic density of states at the Fermi level and the nature of the superconducting gap. researchgate.net
Table 2: Characteristic ¹¹B NMR Chemical Shifts for Magnesium-Boron Compounds
Elemental and Compositional Analysis
Energy Dispersive X-ray Spectroscopy (EDS)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments such as Scanning Electron Microscopy (SEM).
In the analysis of MgB₂, EDS is routinely used to confirm the elemental composition and homogeneity of the material. hawaii.edumdpi.com EDS spectra taken from a MgB₂ sample will show characteristic X-ray peaks corresponding to magnesium and boron, allowing for a qualitative and semi-quantitative assessment of their presence. researchgate.net EDS mapping can reveal the spatial distribution of these elements, which is crucial for identifying regions of unreacted magnesium or boron within a sample. mdpi.com For instance, in wires produced by the powder-in-tube method, EDS analysis can show the distribution of the MgB₂ phase and highlight any unreacted B or Mg. mdpi.com The technique is also effective at detecting impurities or elements from dopants and reaction barriers. For example, analysis of the core of a Ti-sheathed MgB₂ wire showed strong Mg peaks with no evidence of Ti, indicating that no significant reaction occurred between the sheath and the core. researchgate.net EDS can also detect the presence of oxygen, which may indicate the formation of oxides like MgO. researchgate.netarxiv.org
Dynamic Light Scattering (DLS) for Particle Size Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of nanoparticles in a liquid suspension. The method is based on the principle of Brownian motion, where the random movement of particles is correlated to their hydrodynamic diameter. By analyzing the time-dependent fluctuations in the intensity of scattered light from the particles, their diffusion coefficient can be determined, which is then used to calculate the particle size via the Stokes-Einstein equation.
In the context of magnesium boride (MgB₂) synthesis, DLS is instrumental in characterizing the particle size of both the precursor materials and the final product. The particle size of the initial boron and magnesium powders can significantly influence the reaction kinetics and the properties of the resulting MgB₂. For instance, research has shown a direct correlation between the particle size of the reactant boron powder and the final MgB₂ product. aip.org
Studies have utilized DLS to analyze MgB₂ synthesized through various methods. In one such study, Mg/B solid solutions synthesized via a self-propagating high-temperature synthesis (SHS) reaction exhibited a particle size distribution in the range of 200-600 nm, with a mean size of 550 nm. 1-act.comacs.org Another investigation focusing on a low-temperature solid-state reaction reported a narrow size distribution with an average particle size of approximately 675 nm. acs.org
Furthermore, DLS has been employed to assess the effectiveness of modifying precursor materials to achieve smaller MgB₂ particle sizes. The analysis of modified amorphous nano-boron powders revealed a significant reduction in particle size compared to the as-received powders. aip.orgaip.org Specifically, one modified boron precursor (M-B-86) had particle sizes of less than 500 nm, a notable decrease from the as-received boron (B-86) which had particle sizes under 1400 nm. aip.orgaip.org A similar trend was observed for another set of precursors (M-B-95 and B-95), with particle sizes of <400 nm and <1000 nm, respectively. aip.orgaip.org The exfoliation of bulk MgB₂ into nanosheets also results in varied particle size distributions, with one study reporting a bimodal distribution spanning from 5 to 1750 nm. rsc.org
Table 1: Particle Size Analysis of Magnesium Boride and Precursors using DLS
| Material | Synthesis/Treatment Method | Mean Particle Size / Size Range (nm) | Reference |
|---|---|---|---|
| Mg/B Solid Solutions | Self-Propagating High-Temperature Synthesis (SHS) | 550 (mean), 200-600 (range) | 1-act.comacs.org |
| MgB₂ Particles | Low-Temperature Solid-State Reaction | ~675 (average) | acs.org |
| Modified Boron Precursor (M-B-86) | Modification of amorphous nano-boron | <500 | aip.orgaip.org |
| As-received Boron Precursor (B-86) | - | <1400 | aip.orgaip.org |
| Exfoliated MgB₂ Nanosheets | Liquid Exfoliation | 5-1750 (bimodal distribution) | rsc.org |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are crucial for understanding the reaction pathways, thermal stability, and phase transformations in the synthesis of magnesium borides.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are powerful and often complementary thermal analysis techniques. DTA measures the temperature difference between a sample and an inert reference material as they are heated or cooled, revealing exothermic and endothermic events such as reactions, phase transitions, or decomposition. TGA, on the other hand, continuously measures the mass of a sample as a function of temperature, providing quantitative information about mass loss or gain due to processes like decomposition, oxidation, or reduction.
In the synthesis of MgB₂, TGA-DTA is extensively used to study the reaction mechanism between magnesium and boron powders. A typical TGA-DTA curve of a milled mixture of magnesium and boron powders under an inert atmosphere reveals a series of characteristic thermal events. semanticscholar.org An initial exothermic peak can be attributed to the solid-state reaction between free magnesium and boron. semanticscholar.org Subsequent exothermic events may correspond to the partial oxidation of the sample if trace amounts of oxygen are present, and a more significant, stronger peak indicates the primary formation of the MgB₂ phase. semanticscholar.org
Research has identified distinct temperature ranges for these reactions. For instance, one study observed the first exothermic peak, corresponding to the reaction between Mg and B, at 529 °C. semanticscholar.org This was followed by an exotherm between 580-620 °C due to partial oxidation, and a major peak at 688 °C, indicating the formation of MgB₂. semanticscholar.org Another study distinguished between a solid-solid reaction and a solid-liquid reaction, with the latter occurring after the melting of magnesium at around 650 °C and leading to a rapid reaction to form MgB₂. researchgate.net The thermal stability of MgB₂ itself has also been investigated using these techniques, with studies measuring its vapor pressure and decomposition at high temperatures. nist.gov Comparative DTA-TGA plots of bulk MgB₂ and exfoliated MgB₂ nanosheets can also provide insights into how nanoscale structuring affects thermal properties. rsc.org
Table 2: Key Thermal Events in the Synthesis of Magnesium Boride from TGA/DTA Data
| Temperature (°C) | Observed Event | Technique | Reference |
|---|---|---|---|
| 529 | Exothermic peak: Reaction between free Mg and B | DTA | semanticscholar.org |
| 580-620 | Exothermic peak: Partial oxidation of the sample | DTA | semanticscholar.org |
| ~650 | Endothermic peak: Melting of Mg | DTA | researchgate.net |
| 688 | Strong exothermic peak: Formation of MgB₂ phase | DTA | semanticscholar.org |
| 900-1100 | Thermogravimetric measurement of Mg(g) vapor pressure over MgB₂(cr) | TGA | nist.gov |
Compound Information
Electronic Structure and Bonding Research in Magnesium Borides
First-Principles and Ab Initio Computational Studies
First-principles and ab initio computational methods are fundamental to understanding the electronic structure and bonding in magnesium boride compounds. These approaches, which are based on quantum mechanics, provide a theoretical framework for investigating material properties from the ground up, without empirical parameters.
Ab initio studies have been extensively employed to investigate the structural, electronic, and vibrational properties of magnesium boride, particularly the superconductor MgB₂. bg.ac.rsmdpi.comhbku.edu.qa These calculations have been crucial in elucidating the nature of chemical bonding and its influence on the material's remarkable characteristics. nih.gov For instance, multireference variational and coupled cluster methods have been used to study numerous electronic states of the MgB₂ molecule, revealing a complex and unconventional bonding arrangement due to the versatile nature of boron atoms. nih.gov
These computational techniques have not only been applied to bulk MgB₂ but also to its monolayer form, revealing the significant impact of dimensionality on its properties. bg.ac.rsmdpi.comhbku.edu.qa First-principles calculations have shown that monolayer MgB₂ exhibits a higher density of states at the Fermi level compared to its bulk counterpart, a feature that is critical for enhancing electron-phonon coupling and, consequently, its superconducting properties. bg.ac.rsmdpi.comhbku.edu.qasemanticscholar.org
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the electronic structure of magnesium borides. researchgate.netyoutube.com This method allows for the calculation of various properties, including total energies, electronic band structures, and densities of states. youtube.com DFT simulations have been instrumental in predicting new stable magnesium boride materials, MgBₓ, with a range of stoichiometries, by modeling the removal of magnesium atoms from the MgB₂ structure. unt.edu
One of the key insights from DFT studies is the significant electron transfer from magnesium to boron atoms. rsc.org This charge transfer is crucial in establishing the electronic environment that gives rise to the unique properties of these materials. scispace.com Furthermore, DFT calculations have been used to analyze the effects of atomic displacements on the electronic structure, providing insights into the electron-phonon coupling that is central to the superconductivity in MgB₂. researchgate.net
The application of DFT extends to understanding the changes in electronic structure through doping. By substituting magnesium with other elements, researchers can model and predict how these changes will affect the material's properties. researchgate.net The versatility of DFT makes it an indispensable tool for both fundamental understanding and the rational design of new materials based on magnesium borides.
Hybrid Density Functional Theory (DFT) represents a refinement of standard DFT methods, offering improved accuracy in many cases by incorporating a portion of exact Hartree-Fock exchange. rsc.orgaps.org This approach has been particularly useful in studying magnesium diboride clusters, providing detailed insights into their equilibrium structures, vibrational spectra, and electronic properties. scispace.comresearchgate.netresearchgate.net
Research using hybrid DFT on clusters of (MgB₂)ₓ (where x=1, 2, and 3) has shown that the arrangement of boron atoms in smaller clusters is similar to that in pure boron clusters. researchgate.netresearchgate.net However, for larger clusters, a different boron arrangement is observed. researchgate.netresearchgate.net These studies consistently show a significant electron density concentration on the boron atoms, indicating that magnesium atoms act as electron donors. scispace.comresearchgate.net This charge distribution is believed to be closely linked to the superconducting properties of the material. scispace.com
The B3LYP exchange-correlation functional is one example of a hybrid functional that has been employed to investigate the structural and electronic properties of MgB₂. researchgate.net Such studies provide a more detailed understanding of the electronic behavior at a molecular level, complementing the insights gained from calculations on bulk materials.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules and solids, providing a chemical picture of bonding in terms of localized one-center (lone pairs) and two-center (bonds) units. uni-muenchen.dewikipedia.org This technique transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the familiar Lewis structure concepts. uni-muenchen.de
In the context of magnesium borides, NBO analysis has been applied to clusters to characterize the electron density distribution. scispace.comresearchgate.net These analyses have confirmed that there is a significant transfer of electron density from the magnesium atoms to the boron atoms. scispace.com The results show that the boron atoms in the clusters have a negative charge, indicating they have accepted electrons from the magnesium. scispace.comresearchgate.net
Specifically, for a (MgB₂)₂ dimer, NBO analysis reveals that all boron atoms within the two-dimensional rhombic structure carry a negative charge. scispace.com The boron atoms that are in closer proximity to the magnesium atoms exhibit a larger electron density. scispace.com This detailed picture of electron distribution reinforces the understanding of magnesium as an electron-donating species in these compounds and highlights the ionic component of the bonding. scispace.com The localization of electron density on the boron network is a key feature related to the material's electronic properties. scispace.comresearchgate.net
Band Structure and Fermi Surface Investigations
The electronic band structure and the shape of the Fermi surface are critical in determining the electronic and superconducting properties of magnesium borides. The band structure describes the allowed energy levels for electrons in the material, while the Fermi surface is the surface in momentum space that separates occupied from unoccupied electron states at absolute zero temperature.
Electronic band structure calculations for magnesium diboride (MgB₂) have been performed using various computational methods, including the Full Potential Linearized Augmented Plane Wave (FPLAPW) method and a Linear Combination of Atomic Orbitals (LCAO) approach. rsc.orgias.ac.inrsc.org These calculations consistently show that MgB₂ is a metallic conductor with no band gap, as several energy bands cross the Fermi level. rsc.org
A key finding from these studies is that the electronic states near the Fermi energy are predominantly derived from the boron atomic orbitals. ias.ac.inroyalholloway.ac.uk Specifically, four bands cross the Fermi level, leading to a complex, multi-sheeted Fermi surface. ias.ac.in Two of these bands originate from the σ-bonding combinations of the boron sp² hybrid orbitals, while the other two arise from the π-bonding and antibonding combinations of the boron pz orbitals. ias.ac.in
The σ-bands are nearly flat along the Γ–A direction in the Brillouin zone, which leads to a high density of states at the Fermi level. ias.ac.in This high density of states is considered a crucial factor in the high superconducting transition temperature of MgB₂. ias.ac.in Population analysis from these calculations confirms a substantial transfer of electrons from the magnesium atoms to the boron atoms. rsc.orgrsc.org
| Calculation Method | Key Findings |
| FPLAPW | Equilibrium volume, c/a ratio, and bulk modulus in good agreement with experimental data. Bands near the Fermi energy are mainly from boron orbitals. ias.ac.in |
| LCAO | Prediction of several Fermi surfaces, indicating metallic behavior. Substantial electron transfer from magnesium to boron. rsc.orgrsc.org |
| DFT | Increased density of states at the Fermi level in monolayer MgB₂ compared to bulk. semanticscholar.org |
The Fermi surface of MgB₂ consists of four distinct sheets. ias.ac.inroyalholloway.ac.uk Theoretical calculations show that two of these sheets are quasi-two-dimensional cylinders running along the c-axis and arise from boron σ-orbitals. royalholloway.ac.uk The other two sheets are three-dimensional tubular networks formed mainly from boron π-orbitals. royalholloway.ac.ukresearchgate.net This multi-sheeted and distinct nature of the Fermi surface is a hallmark of MgB₂'s electronic structure.
However, some small quantitative discrepancies exist between the experimental data and theoretical calculations regarding the relative volumes of the Fermi-surface sheets and the magnitudes of the electron-phonon coupling constants. royalholloway.ac.uknih.gov These differences could be significant for detailed calculations of the superconducting transition temperature and other related properties. royalholloway.ac.uknih.gov Angle-resolved photoemission spectroscopy (ARPES) has also been used to probe the Fermi surface, showing band dispersions that are largely consistent with theoretical models. royalholloway.ac.uk
| Fermi Surface Sheet | Originating Orbitals | Dimensionality |
| Sheet 1 & 2 | Boron σ-orbitals | Quasi-two-dimensional cylinders |
| Sheet 3 & 4 | Boron π-orbitals | Three-dimensional tubular networks |
Electron-Phonon Interaction Studies
Phonon Dispersion Measurements and Kohn Anomalies
Phonon dispersion measurements are a critical tool for understanding the vibrational properties of a crystal lattice, and in the case of magnesium boride (MgB₂), they provide crucial insights into its superconducting nature. The discovery of superconductivity in MgB₂ at a relatively high critical temperature (Tc) of 39 K prompted extensive research into its electronic and phonon band structures. cryogenicsociety.orgwikipedia.org A key feature observed in the phonon dispersion of MgB₂ is the presence of Kohn anomalies, which are singularities in the phonon dispersion curve arising from strong electron-phonon coupling (EPC). cryogenicsociety.orgaps.org
In MgB₂, these anomalies are particularly pronounced for the E₂g phonon modes, which correspond to the in-plane stretching and bending vibrations of the boron atoms. cryogenicsociety.orgresearchgate.net The strong coupling between these specific phonons and the electronic states at the Fermi level is considered the primary mechanism for superconductivity in this material. Inelastic X-ray scattering is a common experimental technique used to measure the phonon band structure and identify these anomalies. cryogenicsociety.org
Theoretical studies using ab initio calculations based on Density Functional Theory (DFT) have been employed to model the phonon dispersion and the effect of various factors, such as pressure and metal substitution. researchgate.netiaea.org These calculations show that the form and extent of the E₂g phonon anomaly vary significantly with these modifications. researchgate.netiaea.org For instance, applying hydrostatic pressure tends to suppress Tc in MgB₂, a phenomenon that can be correlated with changes in the Kohn anomaly. cryogenicsociety.orgiaea.org Conversely, certain metal substitutions, such as with Cadmium (Cd) and Barium (Ba), are predicted to potentially increase the thermal energy associated with the anomaly. researchgate.net The location of the most significant Kohn anomaly is along the Γ-A direction in the reciprocal lattice. researchgate.net Capturing this feature accurately in calculations requires a sufficiently dense sampling grid. researchgate.net The strength and depth of the Kohn anomalies can be directly linked to the superconducting transition temperature, making their study essential for understanding and potentially engineering new superconducting materials. cryogenicsociety.org
| Substitution (M) | Content (x) in Mg₁₋ₓMₓB₂ | Predicted Anomaly Thermal Energy (Tδ) | Experimental Superconducting Temp. (Tc) |
|---|---|---|---|
| Sc | 0.17 | ~25 K | ~22 K |
| Sc | 0.20 | ~20 K | ~18 K |
| Ti | - | Approximates Tc | - |
| Cd | - | Higher than MgB₂ by >20K | - |
| Ba | - | Higher than MgB₂ by >20K | - |
Migdal–Éliashberg Formalism for Electron-Phonon Coupling
The Migdal–Éliashberg formalism is a cornerstone of the theory of superconductivity, providing a robust framework for understanding materials where the electron-pairing mechanism is mediated by phonons. epw-code.orgaps.org This theory is particularly successful in describing the properties of conventional superconductors like magnesium diboride. cryogenicsociety.org It extends the Bardeen-Cooper-Schrieffer (BCS) theory by explicitly accounting for the detailed energy dependence of the electron-phonon interaction. aps.orgresearchgate.net The theory involves solving a set of coupled nonlinear equations for the frequency-dependent superconducting gap and the electron mass renormalization function. epw-code.org
Key components of the formalism include:
The Éliashberg spectral function (α²F(ω)) : This function quantifies the strength of the electron-phonon coupling as a function of phonon frequency (ω). It represents the distribution of phonon modes that contribute to the superconducting pairing. epw-code.org
The electron-phonon coupling constant (λ) : This is the total, frequency-averaged strength of the coupling, derived from the Éliashberg spectral function. researchgate.net
The Coulomb pseudopotential (μ)*: This term accounts for the repulsive Coulomb interaction between electrons, which counteracts the attractive phonon-mediated interaction. epw-code.org
For MgB₂, first-principles calculations using the Migdal–Éliashberg formalism have been highly effective in predicting its superconducting properties, including the transition temperature (Tc). cryogenicsociety.org The theory can be applied in both isotropic and anisotropic approximations. Given the multi-band nature of MgB₂'s electronic structure (with distinct σ and π bands on the Fermi surface), the anisotropic version of the theory is essential for a more accurate description. cryogenicsociety.org These calculations have confirmed that the strong coupling of the E₂g in-plane boron vibrational modes to the σ-band electrons is the dominant driver of its high Tc. cryogenicsociety.org The theory has also been used to study how Tc is affected by external parameters like pressure and strain. cryogenicsociety.org
Charge Transfer Mechanisms in Magnesium Borides (e.g., Mg to B)
In magnesium boride compounds, a significant charge transfer occurs from the electropositive magnesium atoms to the more electronegative boron subsystem. aps.orgaps.org This electron donation is a fundamental aspect of the chemical bonding in these materials. First-principles calculations based on density functional theory have been used to study this phenomenon in various MgBₓ systems, including two-dimensional sheets and nanotubes. aps.orgaps.org
The extent of this charge transfer is not constant; it is influenced by several factors, including the density of magnesium atoms and the specific atomic structure of the boron network. aps.orgaps.org In MgB₂, each magnesium atom is considered to donate its two valence electrons to the boron honeycomb layers, resulting in a formal charge of Mg²⁺. arxiv.org This charge transfer populates the σ and π electronic bands of the boron sheets, which is crucial for the material's metallic and superconducting properties. arxiv.org
The degree of electron transfer has a profound effect on the interactions between the magnesium atoms themselves. aps.orgaps.org
Low Electron Transfer : In scenarios with a small degree of charge transfer, the Mg-Mg interactions can be attractive and covalent in nature.
High Electron Transfer : When the electron transfer is large, the Mg-Mg interaction becomes repulsive and ionic, as expected for positively charged ions. aps.orgaps.org
This modulation of Mg-Mg interactions by charge transfer can lead to unusual energetic properties, such as negative curvature energy in certain model MgBₓ nanotubes. aps.orgaps.org This means that for some stoichiometries, a curved nanotube is energetically more favorable than a flat 2D sheet. aps.orgaps.org Studies on substitutional impurities (like zinc, copper, or zirconium) in the magnesium sublattice of MgB₂ also highlight the importance of charge distribution, showing that different impurities alter the local charge environment and bonding characteristics in distinct ways. arxiv.org
| Degree of Electron Transfer (Mg to B) | Nature of Mg-Mg Interaction | Resulting Energetic Preference |
|---|---|---|
| Small | Covalent Attraction | Homogeneous adsorption of Mg on boron subsystem |
| Large | Ionic Repulsion | Isolated Mg atoms are energetically preferred |
Investigation of Boron-Boron Bonding in Magnesium Diboranate Complexes
While MgB₂ features extended boron sheets, molecular magnesium boride chemistry involves discrete complexes with distinct boron-boron bonds. A notable area of research is the study of magnesium diboranate complexes, which can serve as synthetic precursors and reagents. rsc.org These complexes, such as the β-diketiminato magnesium diboranate species [(BDI)Mg{(n-Bu)pinB-Bpin}], feature a B(sp²)-B(sp³) single bond. rsc.org
A crucial aspect of the reactivity of these compounds is the cleavage of this B-B bond. rsc.orgresearchgate.net This bond breaking is significant because it can generate highly reactive magnesium-boryl species, for example, [(BDI)Mg(Bpin)]. rsc.org In these boryl complexes, the boron atom exhibits "umpolung" or inverted polarity, behaving as a nucleophile rather than its typical electrophilic character. rsc.orgresearchgate.net This nucleophilic boron can then be used to form new B-C or B-B bonds. rsc.org
The mechanism of the B-B bond cleavage has been investigated using computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. researchgate.net Studies on the cleavage of Mg in the presence of a coordinating base like 4-dimethylaminopyridine (B28879) (DMAP) have explored several potential pathways researchgate.net:
Inner Sphere Mechanism : The base first coordinates to the magnesium center, leading to steric crowding that induces the B-B bond to break.
Outer Sphere Mechanism : The base attacks one of the boron atoms directly, forcing the B-B bond to rupture.
Spontaneous Cleavage : The B-B bond breaks spontaneously to form a boryl anion, which is then captured by the magnesium complex. researchgate.net
These diboranate complexes have demonstrated their utility as surrogates for the {Bpin}⁻ nucleophile in reactions with various organic electrophiles, such as nitriles, leading to the formation of new boron-carbon bonds. rsc.org
Superconductivity Research in Magnesium Diboride Mgb2
Fundamental Mechanisms of Superconductivity
The discovery of superconductivity in magnesium diboride (MgB₂) in 2001, with a critical temperature (Tc) of 39 K, sparked significant research interest. wikipedia.org This material is classified as a conventional phonon-mediated superconductor, yet it exhibits unusual properties that distinguish it from other superconductors. wikipedia.org A key feature of MgB₂ is its electronic structure, which gives rise to a multi-band superconductivity, a concept that has been central to understanding its behavior. wikipedia.orguni-bielefeld.de
Two-Gap Superconductivity Theory and Experimental Verification
Theoretical models and experimental evidence have firmly established that MgB₂ is a two-gap superconductor. uni-bielefeld.deiphy.ac.cnazurewebsites.net This means that two distinct superconducting energy gaps exist on different parts of the Fermi surface. uni-bielefeld.de The theory posits that these two gaps are associated with two different sets of electronic bands: the two-dimensional σ-bands arising from the in-plane boron-boron bonds and the three-dimensional π-bands from the pz orbitals of boron. core.ac.ukias.ac.in
The two-gap model predicts that one gap would be significantly larger than the other. core.ac.uk This has been consistently verified by various experimental techniques. Point-contact spectroscopy experiments have provided direct evidence for two distinct superconducting gaps, with values of approximately 2.8 meV for the smaller gap (ΔS) and 7 meV for the larger gap (ΔL). core.ac.uk Angle-resolved photoemission spectroscopy (ARPES) has also confirmed the existence of two different superconducting gaps, with values of 5.5 meV on the σ band and 2.2 meV on the π band. nih.gov These gaps all close at the same bulk transition temperature of 39 K. core.ac.uknih.gov Further support for the two-gap scenario comes from specific heat measurements and low-temperature Raman scattering experiments. core.ac.uk
The existence of two distinct energy gaps is a fundamental characteristic of superconductivity in MgB₂.
| Experimental Technique | Small Gap (meV) | Large Gap (meV) | Reference |
| Point-Contact Spectroscopy | 2.8 | 7.0 | core.ac.uk |
| Angle-Resolved Photoemission Spectroscopy (ARPES) | 2.2 (π band) | 5.5 (σ band) | nih.gov |
| Theoretical Calculations | 1.2 - 3.7 (π band) | 6.4 - 7.2 (σ band) | lbl.gov |
Role of Sigma and Pi Bonding Electrons in Superconductivity
The superconductivity in MgB₂ is driven by the strong coupling of electrons with lattice vibrations (phonons), consistent with the Bardeen-Cooper-Schrieffer (BCS) theory. wikipedia.org However, the electronic structure of MgB₂ introduces a unique complexity. The material has two distinct types of electrons at the Fermi level with vastly different behaviors: the σ-bonding electrons and the π-bonding electrons. wikipedia.org
The σ-bonds, which lie in the boron planes, are strong, and the electrons within these bands are much more strongly superconducting. wikipedia.orglbl.gov This strong electron-phonon coupling within the σ-bands is considered the primary reason for the relatively high Tc of MgB₂. semanticscholar.orgunl.edu In contrast, the π-bonds, which are weaker and extend above and below the boron planes, result in a smaller superconducting gap. wikipedia.orglbl.gov
The partially occupied σ-bonds are a key feature driving the superconductivity in this layered structure. lbl.gov The interaction between the two sets of bands is crucial; for two superconducting gaps to remain open up to the bulk Tc, there must be a significant coupling between them through phonon scattering, while inter-band scattering by impurities must be low. researchgate.net
Anisotropic Superconductivity Studies in MgB₂
The layered crystal structure of MgB₂ leads to significant anisotropy in its superconducting properties. wikipedia.org This anisotropy is evident in the upper critical field (Hc2), which is the magnetic field at which superconductivity is destroyed. Hc2 shows a strong dependence on the direction of the applied magnetic field relative to the crystallographic axes. researchgate.net
Studies on single crystals have revealed that the upper critical field is significantly higher when the magnetic field is applied parallel to the boron planes (ab-planes) compared to when it is applied perpendicular to them (c-axis). arxiv.org The anisotropy ratio, γ = Hc2//ab / Hc2⊥c, is temperature-dependent, increasing from about 2.2 near Tc to approximately 3 below 30K. arxiv.org This temperature dependence of the anisotropy is a direct consequence of the two-gap nature of MgB₂. uni-bielefeld.deresearchgate.net
The different dimensionalities of the σ-bands (2D) and π-bands (3D) contribute to this complex anisotropic behavior. researchgate.net The faster suppression of superconductivity in the more isotropic π-bands by the applied magnetic field can qualitatively account for the observed field-dependent effective anisotropies. researchgate.netarxiv.org
Enhancement of Superconducting Properties
Efforts to enhance the superconducting properties of MgB₂ for practical applications have focused on various strategies, including the application of strain and pressure, as well as chemical doping.
Impact of Strain and Pressure on Critical Temperature (Tc)
The critical temperature of MgB₂ is sensitive to both hydrostatic pressure and anisotropic strain. Experimental and theoretical studies have shown that increasing hydrostatic pressure generally suppresses Tc. aip.orgarxiv.org The rate of decrease of Tc with pressure has been reported to be in the range of -1.11 to -2.0 K/GPa in the low-pressure regime. arxiv.org This suppression is consistent with theoretical models based on the conventional BCS picture. arxiv.orgarxiv.org
In contrast, tensile strain has been found to enhance the superconducting properties of MgB₂. aip.org Theoretical calculations suggest that both isotropic and anisotropic tensile strain can boost Tc. aip.orgresearchgate.net This enhancement is linked to changes in the electron-phonon coupling induced by the modifications in the crystal lattice. aip.org
| Condition | Effect on Tc | Reference |
| Increasing Hydrostatic Pressure | Suppression | aip.orgarxiv.org |
| Isotropic/Anisotropic Tensile Strain | Enhancement | aip.org |
Chemical Doping Strategies
Chemical doping has proven to be an effective method for improving the in-field superconducting properties of MgB₂, particularly the upper critical field (Hc2) and the critical current density (Jc). wikipedia.org
One of the most successful doping strategies is the introduction of carbon. wikipedia.org Doping with carbon-containing compounds, such as malic acid or carbon nanotubes, can significantly enhance Hc2 and Jc in high magnetic fields. wikipedia.orgresearchgate.net For instance, a 5% carbon doping can increase Hc2 from 16 T to 36 T, although it may slightly decrease Tc from 39 K to 34 K. wikipedia.org Carbon substitutes for boron in the crystal lattice, which introduces disorder and enhances scattering, thereby increasing Hc2. nih.gov
Other chemical additions have also been explored. Doping with zirconium diboride (ZrB₂) has been shown to greatly enhance the maximum critical current in a magnetic field. wikipedia.org The addition of tin oxide (SnO₂) has been reported to slightly enhance Tc and significantly increase Birr and BC2, which is attributed to lattice strain caused by the formation of nanoscale precipitates. nih.gov While many doping approaches can improve certain superconducting parameters, they often come with a trade-off, such as a reduction in Tc. mdpi.comarxiv.org
| Dopant | Effect on Superconducting Properties | Reference |
| Carbon (e.g., from malic acid) | Increases Hc2 and Jc, slightly decreases Tc | wikipedia.orgresearchgate.net |
| Zirconium Diboride (ZrB₂) | Greatly enhances Jc in magnetic field | wikipedia.org |
| Tin Oxide (SnO₂) | Slightly enhances Tc, significantly increases Birr and BC2 | nih.gov |
| Graphene, Dy₂O₃ | Decreases Jc in self-field | mdpi.com |
| Anthracene | Increases Jc in self-field | mdpi.com |
Carbon Substitution Effects on Structural and Superconducting Properties
The intentional introduction of impurities, or doping, is a primary method for enhancing the superconducting properties of MgB₂. Carbon is considered one of the most effective dopants. researchgate.net When carbon is substituted for boron in the MgB₂ lattice, it induces significant changes in the material's structural and superconducting characteristics. csu.edu.auresearchgate.net
Structurally, carbon substitution primarily affects the hexagonal lattice parameters. The 'a' lattice parameter, which represents the in-plane B-B separation, contracts in a nearly linear fashion with increasing carbon concentration. arxiv.orgaip.org Conversely, the 'c' lattice parameter, which relates to the distance between the boron layers, remains largely invariant or increases slightly. arxiv.orgaip.org This anisotropic change confirms that carbon is successfully incorporated into the boron layers. arxiv.org X-ray photoelectron spectroscopy (XPS) analysis further confirms the formation of carbon-boron bonds within the structure. csu.edu.auresearchgate.netaip.org
These structural modifications lead to notable changes in superconducting properties. While carbon doping generally leads to a monotonic decrease in the superconducting transition temperature (Tc), it significantly enhances other critical parameters. researchgate.netsemanticscholar.org For instance, in one study, the Tc of MgB₂ synthesized at 850 °C decreased from 38.34 K to 37.94 K with 10% carbon substitution. researchgate.net
However, this slight reduction in Tc is accompanied by a substantial improvement in the upper critical field (Hc2) and the critical current density (Jc). researchgate.netsemanticscholar.org The enhancement is attributed to increased electron scattering and the creation of efficient pinning centers, which are defects that "pin" magnetic flux lines, preventing their movement and the associated energy dissipation. csu.edu.auresearchgate.net Research has shown that the critical current density for carbon-substituted MgB₂ can be enhanced by more than four times compared to the pure compound. csu.edu.auresearchgate.netaip.org This makes carbon-doped MgB₂ highly suitable for high-magnetic-field applications.
| Property | Change with Carbon Doping | Reason/Effect | Source |
|---|---|---|---|
| 'a' Lattice Parameter | Decreases | Substitution of smaller carbon atoms for boron in the lattice. | arxiv.orgaip.org |
| 'c' Lattice Parameter | Slight or no increase | Indicates carbon is substituted within the boron layers. | arxiv.orgaip.org |
| Critical Temperature (Tc) | Decreases | Changes in electronic band structure and increased scattering. | researchgate.net |
| Upper Critical Field (Hc2) | Increases significantly | Disorder-induced decrease of electron mean free path. | semanticscholar.org |
| Critical Current Density (Jc) | Increases significantly (e.g., >4x) | Formation of effective pinning centers. | csu.edu.auresearchgate.netaip.org |
Other Elemental Doping Effects (e.g., Aluminum)
Besides carbon, other elements have been used to dope MgB₂ in an effort to tune its properties. Aluminum (Al) is a common choice due to its chemical similarity to magnesium. researchgate.net However, substituting aluminum for magnesium has a markedly different and generally detrimental effect on superconductivity compared to carbon substitution on boron sites.
The addition of electrons to the system through Al doping results in a dramatic suppression of superconductivity. arxiv.org The transition temperature is more severely reduced by Al doping than by carbon doping. rmme.ac.cn For example, a mild 1%–2% Al doping can cause a Tc decrease of 2–3 K, while higher concentrations (x=0.32) can lead to a drop of 12 K. aip.org This loss of superconductivity is attributed to the filling of holes in the valence band, which are crucial for the pairing mechanism. aip.org
Structurally, Al substitution can induce a subtle but distinct transition, characterized by a partial collapse of the spacing between the boron layers at around 10% Al content. arxiv.org This suggests that the superconducting phase of MgB₂ is located very close to a structural instability. arxiv.org While low-level Al doping has been explored, the general consensus is that it gradually reduces both Tc and Jc. arxiv.orgaip.org
Other dopants, such as Dysprosium(III) oxide (Dy₂O₃), have also been investigated. In contrast to aluminum, Dy₂O₃ doping does not significantly affect the critical temperature, suggesting no direct interaction with the MgB₂ lattice. However, it can lead to the formation of DyB₄ particles, which, along with the use of a nanoscale amorphous boron precursor, can refine the grain structure and enhance the critical current density. researchgate.net
| Dopant (Substitution Site) | Effect on Tc | Effect on Jc / Hc2 | Structural Impact | Source |
|---|---|---|---|---|
| Carbon (on Boron site) | Slight decrease | Significant increase | 'a' parameter contracts, 'c' parameter stable. | arxiv.orgresearchgate.net |
| Aluminum (on Magnesium site) | Significant decrease | Gradual decrease | Partial collapse of inter-boron layer spacing. | arxiv.orgaip.org |
| Dy₂O₃ (Additive) | No significant change | Increases Jc | Formation of secondary DyB₄ phase, grain refinement. | researchgate.net |
Nanostructure Engineering for Improved Critical Current Density (Jc) and Critical Magnetic Fields (Hc)
Beyond chemical doping, engineering the microstructure of MgB₂ at the nanoscale is a critical strategy for improving its performance for practical applications. proquest.com The primary goal of nanostructure engineering is to introduce a high density of effective pinning centers to impede the motion of magnetic vortices, thereby enhancing the critical current density (Jc) and the irreversibility field (Hirr), the field at which superconductivity is effectively lost. mdpi.com
Various synthesis techniques are employed to achieve desirable nanostructures. Spark Plasma Sintering (SPS), for instance, can produce highly dense (up to 95% of theoretical density) bulk MgB₂ samples. mdpi.com This method promotes strong grain connectivity and results in the formation of nanograins, a large number of grain boundaries, and precipitates like Magnesium oxide (MgO), all of which act as powerful pinning centers. mdpi.com MgB₂ processed via SPS has demonstrated exceptionally high Jc values, reaching up to 6.75 × 10⁵ A/cm² in self-field and remaining above 10⁴ A/cm² at 4 Tesla (at 20 K). mdpi.com
The choice of precursor materials is also crucial. Using amorphous nanoscale boron powder can lead to finer MgB₂ grains and improved Jc. researchgate.net Similarly, the addition of nanoparticles, such as tin oxide (SnO₂), can introduce lattice strain, which enhances the critical fields. proquest.com For example, adding 3 wt% of nano SnO₂ was found to increase the upper critical field at 20 K from 13.6 T to 15.2 T, an 11% improvement. proquest.com These engineered defects and structural features—nanograins, precipitates, grain boundaries, and lattice strain—are key to overcoming the limitations of pure MgB₂ for high-field applications. proquest.commdpi.com
Theoretical Modeling and Prediction of Superconducting Behavior in MgB₂
Theoretical modeling has been indispensable for understanding the unconventional superconductivity in MgB₂. wikipedia.orgias.ac.in A central feature of MgB₂'s electronic structure is the presence of both two-dimensional σ-bands and three-dimensional π-bands at the Fermi level, derived mainly from boron p-orbitals. researchgate.netias.ac.in This two-band nature is the key to its high Tc. ias.ac.in
First-principles and density-functional-based calculations have shown that the electronic states in the boron planes (σ-bonding states) couple very strongly to specific in-plane lattice vibrations (phonons). lbl.govias.ac.in This exceptionally strong electron-phonon coupling is the primary reason for the robust electron pairing and the high transition temperature. lbl.govresearchgate.net In contrast, the π-bonding states exhibit much weaker coupling. lbl.gov
To accurately describe this behavior, theorists have moved beyond the basic BCS theory to more sophisticated frameworks like the anisotropic Eliashberg formalism. lbl.govresearchgate.net This strong-coupling theory allows for the calculation of two distinct superconducting energy gaps corresponding to the σ and π bands. lbl.govresearchgate.net Ab initio calculations predict an average gap of around 6.8 meV for the strongly coupled σ-states and a smaller gap of about 1.8 meV for the weaker π-states. lbl.gov This two-gap model successfully explains many of the anomalous experimental observations in MgB₂, such as specific heat measurements. lbl.gov
Furthermore, theoretical models are used to predict the effects of chemical substitutions. By calculating the changes in the electronic density of states (DOS) at the Fermi level, researchers can anticipate how doping will affect Tc. researchgate.netias.ac.in For example, calculations show a sharp drop in the DOS at slightly higher electron concentrations, which explains the suppression of superconductivity when electron-donating aluminum is substituted for magnesium. arxiv.org These theoretical tools, including the Gaspari-Gyorffy approach for evaluating electron-phonon coupling and the Allen-Dynes equation for calculating Tc, are vital for guiding the experimental efforts to synthesize new and improved MgB₂-based superconductors. researchgate.net
Future Research Directions and Outlook for Magnesium Borides
Novel Synthesis Routes for Enhanced Material Properties
The synthesis method of magnesium borides is a critical determinant of their purity, crystallinity, and ultimately, their performance in various applications. Future research will continue to focus on developing novel synthesis routes that offer precise control over these material properties.
One promising avenue is the refinement of self-propagating high-temperature synthesis (SHS) . This method, also known as combustion synthesis, involves a rapid, exothermic reaction between magnesium and boron powders. ect-journal.kzresearchgate.net The process is attractive for its speed and relative simplicity. Future work in this area will likely focus on optimizing parameters such as reactant particle size, compaction density, and the use of high-pressure inert atmospheres to achieve more uniform and dense bulk materials with enhanced superconducting properties. ect-journal.kz For instance, conducting SHS under high argon pressure has been shown to improve the critical current density of the resulting MgB₂. ect-journal.kz
Another area of active development is the magnesium vapor infiltration process (MVIP) . This technique involves the infiltration of magnesium vapor into a porous boron preform. researchgate.net A key advantage of this method is the potential to produce highly dense MgB₂ with good grain connectivity. Recent advancements have explored a vapor-solid reaction route at temperatures below the melting point of magnesium, which allows for a more uniform reaction and can lead to higher and more consistent critical current densities in MgB₂ wires. nih.gov Further research will likely focus on scaling up this process for the production of long-length, high-performance superconducting wires.
The synthesis of magnesium boride nanosheets represents a frontier in materials science. Ultrasonication-assisted liquid-phase exfoliation has emerged as a viable method for producing few-layer-thick MgB₂ nanosheets. nih.gov This technique involves sonicating MgB₂ powder in a suitable solvent to overcome the interlayer van der Waals forces. nih.gov The resulting nanosheets exhibit unique properties compared to their bulk counterparts and could find applications in areas beyond superconductivity, such as energetic materials. acs.org Future research will aim to control the thickness and lateral dimensions of the exfoliated nanosheets and to explore their functionalization for specific applications.
| Synthesis Method | Key Features | Potential Advantages |
| Self-Propagating High-Temperature Synthesis (SHS) | Rapid, exothermic reaction between Mg and B powders. ect-journal.kzresearchgate.net | Fast and relatively simple process. |
| Magnesium Vapor Infiltration Process (MVIP) | Infiltration of Mg vapor into a porous B preform. researchgate.net | Production of highly dense materials with good grain connectivity. |
| Ultrasonication-Assisted Exfoliation | Use of ultrasound to exfoliate bulk MgB₂ into nanosheets. nih.gov | Production of 2D materials with unique properties. |
Advanced Characterization Techniques for In-situ Studies and Real-time Monitoring
A deeper understanding of the formation mechanisms of magnesium borides is crucial for optimizing their synthesis. Advanced characterization techniques, particularly those that allow for in-situ studies and real-time monitoring, are invaluable in this regard.
In-situ high-energy X-ray diffraction (HEXRD) is a powerful tool for observing the phase evolution during the synthesis of magnesium borides. arxiv.org By performing diffraction measurements as the reaction proceeds, researchers can identify intermediate phases, determine reaction kinetics, and understand how processing parameters influence the final microstructure. For example, in-situ HEXRD studies on the preparation of MgB₂ tapes have revealed the formation of MgB₂ at unexpectedly low temperatures when using magnesium hydride as a precursor. arxiv.org Future applications of this technique will likely involve more complex reaction environments and the use of higher-resolution diffraction setups to capture finer details of the synthesis process.
The development of specialized furnaces and sample environments compatible with various characterization techniques is also a key area of future research. This will enable the real-time monitoring of synthesis processes like SHS and MVIP, providing valuable data on reaction pathways and kinetics. arxiv.org The integration of techniques such as mass spectrometry and thermal analysis with in-situ diffraction will offer a more comprehensive picture of the chemical and physical transformations occurring during synthesis.
Multi-Scale Computational Modeling and Materials Design Paradigms
Computational modeling has become an indispensable tool in materials science, and its application to magnesium borides is expected to grow in sophistication and predictive power. Multi-scale modeling approaches, which bridge the gap between atomic-scale simulations and macroscopic material properties, will be particularly important.
At the atomic scale, Density Functional Theory (DFT) will continue to be used to investigate the electronic structure, bonding, and vibrational properties of known and hypothetical magnesium boride phases. These first-principles calculations provide fundamental insights into the origins of superconductivity and other properties.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of magnesium borides, including their mechanical properties and the processes of grain boundary formation. These simulations can help to predict how different synthesis conditions will affect the microstructure and performance of the material.
The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for thermodynamic modeling of the Mg-B system. By combining experimental data with thermodynamic models, CALPHAD can be used to predict phase stability and guide the design of new synthesis routes.
These computational techniques, when used in concert, can accelerate the discovery and optimization of new magnesium boride materials. High-throughput computational screening, guided by these models, can identify promising new compositions with desired properties, which can then be targeted for experimental synthesis and characterization.
Exploration of New Magnesium Boride Phases and Their Distinct Properties
While MgB₂ is the most well-known magnesium boride, the Mg-B phase diagram is rich with other potential compounds. The exploration of new magnesium boride phases with distinct properties is a major direction for future research.
Recent ab initio evolutionary searches have predicted the existence of several new, thermodynamically stable magnesium boride compositions under high pressure, including MgB₃ and Mg₃B₁₀ . uspex-team.orgarxiv.org These computational predictions have opened up new avenues for experimental synthesis. While these newly predicted phases are not expected to be high-temperature superconductors, their unique crystal structures and electronic properties may lead to other interesting physical phenomena. uspex-team.org
The synthesis and characterization of these novel phases will be a key challenge and a major focus of future research. High-pressure synthesis techniques will be essential for accessing these new regions of the Mg-B phase diagram. Once synthesized, their structural, electronic, and mechanical properties will be thoroughly investigated to assess their potential for various applications.
| Predicted New Phases | Predicted Stability | Potential Properties |
| MgB₃ | Stable at high pressures. uspex-team.orgarxiv.org | Unique electronic and structural properties. |
| Mg₃B₁₀ | Stable at high pressures. uspex-team.orgarxiv.org | Potentially interesting physical phenomena. |
Integration of Magnesium Borides into Emerging Technologies and Devices
The ultimate goal of magnesium boride research is to translate fundamental scientific discoveries into practical applications. Several emerging technologies are poised to benefit from the unique properties of these materials.
In the medical field, Magnetic Resonance Imaging (MRI) is a key application for MgB₂ superconductors. The development of cryogen-free MRI systems that use MgB₂ wires is a significant area of research. nih.govnasa.govworldscientific.com These systems offer the potential for lower operating costs and greater accessibility compared to traditional MRI machines that rely on liquid helium. nasa.gov Future work will focus on improving the performance and reliability of MgB₂ wires for high-field MRI applications. hitachi.commit.edu
The energy sector also stands to benefit from magnesium boride technology. High-power superconducting cables based on MgB₂ are being developed for efficient and high-capacity electricity transmission. norvento.comrifs-potsdam.deasgsuperconductors.comasgsuperconductors.com These cables can carry significantly more current than conventional copper cables, which could help to alleviate congestion in power grids. asgsuperconductors.com A European project has demonstrated a 3.2 GW HVDC superconducting cable using MgB₂ wires. asgsuperconductors.com Future research will focus on the long-term stability and cost-effectiveness of these cables for widespread deployment. rifs-potsdam.de
Beyond superconductivity, magnesium borides are being explored as energetic materials and fuel additives . MgB₂ has a high energy density and can improve the combustion characteristics of propellants. researchgate.netnih.govbegellhouse.commdpi.com Its use as an additive in hybrid rocket fuels is being investigated to enhance performance and fuel density. eucass.euaiaa.orguniroma1.itresearchgate.net The combustion of MgB₂ is more complete than that of elemental boron, which makes it an attractive candidate for these applications. researchgate.neteucass.eu Future research in this area will focus on optimizing the formulation of propellants and fuels containing magnesium borides to maximize their energy release and combustion efficiency.
Q & A
Q. Methodological Approach :
- Procedure : React magnesium metal with oxygen under controlled conditions (e.g., crucible heating). Measure mass changes to calculate the Mg:O mole ratio. For example, initial Mg mass (e.g., 0.25 g) and post-combustion MgO mass (e.g., 0.42 g) yield a 1:1 molar ratio .
- Data Analysis : Use stoichiometric calculations (mass → moles → ratio). Include error analysis for incomplete combustion or moisture absorption, which may skew results by ±5–10% .
- Advanced Consideration : Validate purity via X-ray diffraction (XRD) or energy-dispersive spectroscopy (EDS) to detect impurities like Mg₃N₂ .
What experimental designs are effective for assessing boron’s reproductive toxicity in epidemiological studies?
Q. Basic Framework :
- Cohort Selection : Compare populations in high-boron regions (e.g., Turkey’s Bigadiç, 29 mg/L in drinking water) vs. low-exposure regions (e.g., France, 0.3 mg/L) . Track sperm quality (count, motility) and neonatal outcomes (birth weight, fetal development) .
- Confounding Factors : Control for altitude (altitude >2,500 m reduces birth weight by ~100–200 g ), lithium exposure, and socioeconomic variables.
- Advanced Challenge : Address contradictory findings (e.g., Turkish studies showing no toxicity despite high exposure vs. Argentine studies suggesting inverse boron–birth weight correlations) by stratifying data by exposure duration and co-variables .
How do isotopic analyses (δ¹¹B, δ²⁶Mg) inform geochemical studies of post-glacial weathering?
Q. Methodology :
- Sample Preparation : Collect carbonate rock cores (e.g., Namibian Fransfontein剖面) and analyze δ¹¹B (boron isotopes) and δ²⁶Mg (magnesium isotopes) using thermal ionization mass spectrometry (TIMS) .
- Data Interpretation : High δ¹¹B (>+30‰) indicates increased continental weathering post-Cryogenian glaciation. Coupled δ²⁶Mg shifts (~−2‰ to +0.5‰) reflect Mg cycling from silicate weathering .
- Advanced Application : Model isotopic fractionation to distinguish marine vs. terrestrial inputs in paleoenvironmental reconstructions.
How can conflicting data on boron’s developmental toxicity be resolved in risk assessment?
Q. Analytical Framework :
- Hazard vs. Risk : Differentiate hazard-based classifications (e.g., CLP Regulation’s H360FD for reproductive toxicity) from risk-based thresholds (e.g., EU’s tolerable intake of 0.1 mg/kg/day) .
- Meta-Analysis : Reconcile Turkish studies (no toxicity at 14.3 mg/day ) with Argentine data (birth weight reduction at 11.3 mg/L ) by adjusting for altitude and lithium co-exposure .
- Advanced Tools : Use probabilistic risk assessment models to quantify uncertainty in exposure-response relationships.
What synthesis methods are used to incorporate magnesium into boron nitride nanotubes (BNNTs), and what are their structural implications?
Q. Advanced Methodology :
- Doping Technique : Introduce Mg via chemical vapor deposition (CVD) with MgB₂ precursors. Optimize temperature (1,200–1,400°C) and gas flow rates (e.g., NH₃/B₂H₆) to achieve uniform Mg dispersion .
- Characterization : Use high-resolution TEM to confirm Mg integration into BNNT lattices. Observe enhanced thermal stability (up to 800°C) and altered electronic properties (bandgap modulation) .
- Challenges : Mitigate Mg segregation at grain boundaries, which reduces mechanical strength.
What protocols ensure reliable data collection in boron/magnesium exposure surveys?
Q. Best Practices :
- Questionnaire Design : Avoid jargon; use Likert scales for self-reported symptoms (e.g., “fatigue frequency: 1=never to 5=daily”). Pre-test with pilot groups (n=20–30) to refine clarity .
- Sampling Strategy : Stratify by occupation (e.g., boron miners vs. agricultural workers) and use ICP-MS for biomonitoring (blood/urine boron levels) .
- Advanced Analytics : Apply multivariate regression to isolate boron/magnesium effects from co-exposures (e.g., heavy metals) .
How do boron and magnesium interact in metabolic pathways, particularly in bone health?
Q. Mechanistic Insights :
- Synergistic Roles : Boron enhances vitamin D activation and reduces urinary Ca/Mg excretion by ~30–50% in clinical trials . Magnesium stabilizes hydroxyapatite crystals in bone matrices .
- Experimental Models : Use osteoblast cell cultures with varying B/Mg concentrations (e.g., 0.1–10 µM B; 0.5–2.0 mM Mg) to quantify collagen synthesis and alkaline phosphatase activity .
- Advanced Research : Explore B/Mg co-supplementation in osteoporosis models (e.g., ovariectomized rats) using micro-CT for bone density analysis.
What analytical techniques are optimal for quantifying boron and magnesium in environmental samples?
Q. Method Comparison :
- Boron : ICP-OES (detection limit: 0.01 mg/L) for water samples; neutron activation analysis (NAA) for soil/plant tissues .
- Magnesium : Atomic absorption spectroscopy (AAS) for serum (detection limit: 0.05 ppm); SEM-EDS for spatial distribution in minerals .
- Advanced Integration : Pair isotopic ratios (δ¹¹B, δ²⁶Mg) with elemental mapping to trace pollution sources (e.g., agricultural runoff vs. industrial waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
